molecular formula C20H32O B14246853 (4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one CAS No. 250720-36-6

(4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one

Cat. No.: B14246853
CAS No.: 250720-36-6
M. Wt: 288.5 g/mol
InChI Key: KLROXJXGIZNMKM-XKGZKEIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one is a complex organic compound with a unique structure. It belongs to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its multiple ring structures and specific stereochemistry, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one involves multiple steps, typically starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the phenanthrene core through cyclization of linear precursors.

    Stereoselective Reactions: Introduction of the specific stereochemistry at various positions in the molecule.

    Functional Group Modifications: Addition of the propyl group and other substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Catalytic Hydrogenation: To achieve the octahydro structure.

    High-Pressure Reactions: To ensure the formation of the desired ring structures.

    Purification Processes: Such as crystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or alcohols.

    Reduction: Formation of more saturated derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions include:

    Alcohols: From reduction reactions.

    Ketones: From oxidation reactions.

    Substituted Phenanthrenes: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

Medicine

In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and resins, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can modulate their activity. The pathways involved often relate to its ability to undergo oxidation and reduction reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one apart is its specific stereochemistry and the presence of the propyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

250720-36-6

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

(4aR,4bS,8aS)-4b,8,8-trimethyl-1-propyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one

InChI

InChI=1S/C20H32O/c1-5-7-15-14-8-11-18-19(2,3)12-6-13-20(18,4)16(14)9-10-17(15)21/h16,18H,5-13H2,1-4H3/t16-,18-,20+/m0/s1

InChI Key

KLROXJXGIZNMKM-XKGZKEIXSA-N

Isomeric SMILES

CCCC1=C2CC[C@@H]3[C@@]([C@H]2CCC1=O)(CCCC3(C)C)C

Canonical SMILES

CCCC1=C2CCC3C(CCCC3(C2CCC1=O)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.